molecular formula C11H11NO2 B13842196 6-methoxy-2-Quinolinemethanol CAS No. 133772-26-6

6-methoxy-2-Quinolinemethanol

Katalognummer: B13842196
CAS-Nummer: 133772-26-6
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: RBWCZEZVRCZXCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-Quinolinemethanol is a chemical compound belonging to the quinoline family It is characterized by a quinoline ring substituted with a methoxy group at the 6th position and a hydroxymethyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Quinolinemethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-Quinolinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-Quinolinemethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

    Quinine: A well-known antimalarial compound with a similar quinoline structure.

    6-Methoxyquinoline: Another quinoline derivative with similar chemical properties.

Uniqueness: 6-Methoxy-2-Quinolinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Eigenschaften

CAS-Nummer

133772-26-6

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

(6-methoxyquinolin-2-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-6,13H,7H2,1H3

InChI-Schlüssel

RBWCZEZVRCZXCF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.